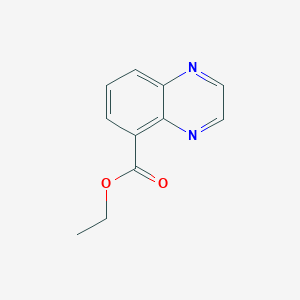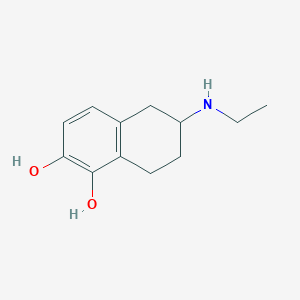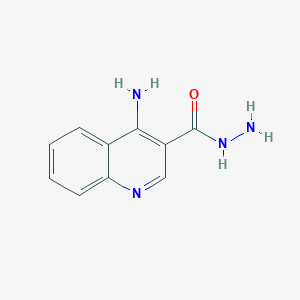
propyl 1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propyl 1H-indole-3-carboxylate typically involves the esterification of indole-3-carboxylic acid with propanol. One common method is the Fischer esterification, where indole-3-carboxylic acid is reacted with propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
Indole-3-carboxylic acid+PropanolH2SO4Propyl 1H-indole-3-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Propyl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Propyl 1H-indole-3-methanol.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl 1H-indole-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . The ester group can also undergo hydrolysis, releasing indole-3-carboxylic acid, which has its own biological activities .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxylic acid: The parent compound, which lacks the propyl ester group.
Methyl 1H-indole-3-carboxylate: A similar ester derivative with a methyl group instead of a propyl group.
Ethyl 1H-indole-3-carboxylate: Another ester derivative with an ethyl group.
Uniqueness: Propyl 1H-indole-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
61698-91-7 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
propyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-7-15-12(14)10-8-13-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3 |
InChI-Schlüssel |
NIFJDURIIDDXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
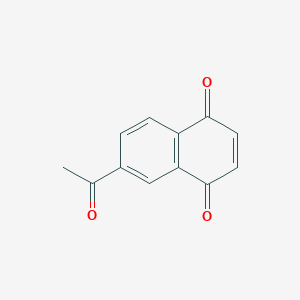
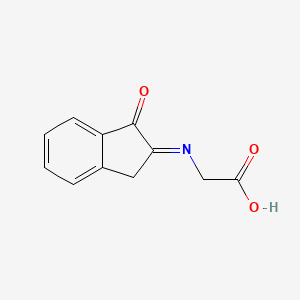
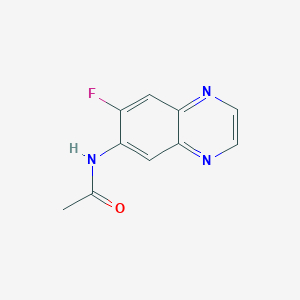
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
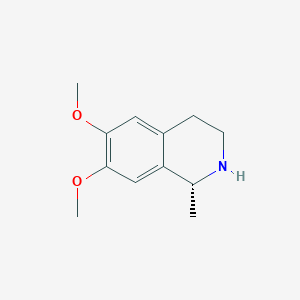
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
